Regiochemical Determinant for AChE Inhibitor Potency: 5-Methyl vs. 4-Methyl Pyridazine Scaffolds
The 5-methyl-6-phenyl substitution pattern is critical for high AChE inhibitory potency. The derivative 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c), built on the 5-methyl-6-phenylpyridazin-3-amine scaffold, showed an IC₅₀ of 21 nM against human AChE [1]. In contrast, the corresponding 4-methyl-6-phenyl isomer 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-4-methyl-6-phenylpyridazine exhibited an IC₅₀ of 320 nM against electric eel AChE [2]. This represents a >15-fold improvement in potency attributable to the C-5 methyl substitution.
| Evidence Dimension | AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 21 nM (human AChE, derivative 4c with 5-methyl-6-phenyl scaffold) |
| Comparator Or Baseline | 320 nM (electric eel AChE, 4-methyl-6-phenyl isomer derivative) |
| Quantified Difference | >15-fold improvement (5-methyl vs. 4-methyl scaffold) |
| Conditions | Human AChE for target; electric eel AChE for comparator; enzymatic inhibition assay |
Why This Matters
Procurement decisions for AChE inhibitor development programs must prioritize the 5-methyl isomer scaffold, as the 4-methyl isomer yields substantially weaker inhibition at the primary target.
- [1] Contreras, J.-M.; Parrot, I.; Sippl, W.; Rival, Y. M.; Wermuth, C. G. Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. J. Med. Chem. 2001, 44 (17), 2707–2718. DOI: 10.1021/jm001088u. View Source
- [2] BindingDB Entry BDBM50102754 / CHEMBL1204300: N-(2-(1-benzylpiperidin-4-yl)ethyl)-4-methyl-6-phenylpyridazin-3-amine; IC₅₀ = 320 nM (electric eel AChE). View Source
